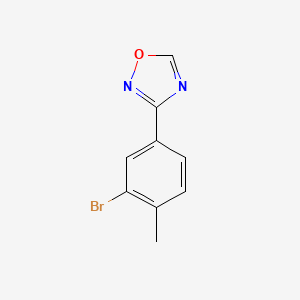
octahydro-1H-inden-1-one, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-inden-1-one, also known as 1-Indanone, hexahydro-; 1-Hydrindanone; Bicyclo [4.3.0]nonan-7-one , is a chemical compound with the formula C9H14O . It has a molecular weight of 138.2069 . The compound exists as a mixture of diastereomers .
Molecular Structure Analysis
The molecular structure of octahydro-1H-inden-1-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software . The compound has two stereoisomers: trans-1H-Inden-1-one, octahydro- and cis-1H-Inden-1-one, octahydro- .Physical And Chemical Properties Analysis
Octahydro-1H-inden-1-one has a molecular weight of 138.2069 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources. For comprehensive property data, it’s recommended to refer to specialized chemistry databases or literature.Applications De Recherche Scientifique
Pharmaceuticals: Drug Synthesis
Octahydro-1H-inden-1-one serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure is beneficial for creating drugs with high binding specificity. For instance, derivatives of this compound have been explored for their potential use in the development of new therapeutic agents with antiviral, anti-inflammatory, and anticancer properties .
Mécanisme D'action
- However, considering its structural similarity to other indole derivatives, it may modulate receptors, enzymes, or signaling pathways involved in various physiological processes .
- However, its indole-like structure suggests potential involvement in pathways related to inflammation, neurotransmission, or cell survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for octahydro-1H-inden-1-one, mixture of diastereomers involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a bicyclic intermediate, followed by reduction and cyclization to form the final product.", "Starting Materials": [ "Cyclohexanone", "Methyl vinyl ketone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl vinyl ketone in the presence of hydrochloric acid to form a bicyclic intermediate", "Step 2: Reduction of the bicyclic intermediate using sodium borohydride to form a diastereomeric mixture of octahydro-1H-inden-1-ol", "Step 3: Cyclization of the diastereomeric mixture of octahydro-1H-inden-1-ol using acetic acid and sodium acetate to form octahydro-1H-inden-1-one, mixture of diastereomers", "Step 4: Purification of the final product using ethanol" ] } | |
Numéro CAS |
29927-85-3 |
Nom du produit |
octahydro-1H-inden-1-one, Mixture of diastereomers |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



